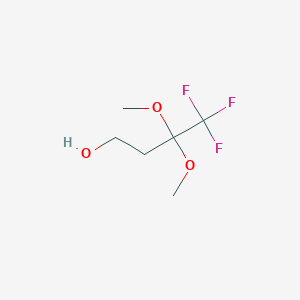

4,4,4-Trifluoro-3,3-dimethoxybutan-1-ol

Description

4,4,4-Trifluoro-3,3-dimethoxybutan-1-ol is a fluorinated alcohol derivative with a unique structural configuration. Its molecular formula is C₆H₁₁F₃O₃, consisting of a four-carbon chain with a hydroxyl group at position 1, two methoxy (-OCH₃) groups at position 3, and a trifluoromethyl (-CF₃) group at position 4. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to the electron-withdrawing trifluoromethyl group and the polar methoxy substituents, which influence its reactivity and solubility .

Properties

IUPAC Name |

4,4,4-trifluoro-3,3-dimethoxybutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3O3/c1-11-5(12-2,3-4-10)6(7,8)9/h10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPKOTYDSMDAJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCO)(C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3,3-dimethoxybutan-1-ol typically involves the reaction of trifluoroacetaldehyde with methanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include a temperature range of 0-50°C and a reaction time of 2-4 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3,3-dimethoxybutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions for substitution reactions often involve the use of strong bases or acids as catalysts

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4,4,4-Trifluoro-3,3-dimethoxybutan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3,3-dimethoxybutan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The dimethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and effects .

Comparison with Similar Compounds

4,4,4-Trifluoro-3,3-dimethylbutan-1-ol

- Molecular Formula : C₅H₉F₃O

- Structure : Differs from the target compound by replacing the two methoxy groups at C3 with methyl (-CH₃) groups.

- Key Properties :

4-Fluoro-1-butanol

- Molecular Formula : C₄H₉FO

- Structure : Contains a single fluorine atom at C4 and a hydroxyl group at C1.

- Key Properties: Boiling Point: 132°C (higher than non-fluorinated analogs due to dipole interactions). Lower thermal stability compared to trifluorinated compounds. Used in fine chemical synthesis for introducing fluorine into target molecules .

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol

- Molecular Formula : C₄H₅BrF₄O

- Structure : Features bromine and four fluorine atoms on C3 and C4.

- Key Properties: Higher molecular weight (224.98 g/mol) due to bromine. Enhanced electrophilicity at C4, making it reactive in substitution reactions. Potential applications in radiopharmaceuticals or as a halogenated building block .

(S)-4,4,4-Trifluoro-3-hydroxybutanoic Acid

- Molecular Formula : C₄H₅F₃O₃

- Structure : A carboxylic acid derivative with a hydroxyl group at C3 and trifluoromethyl at C4.

- Key Properties: Optical Activity: [α]ᴅ = -15.0° (ethanol), highlighting stereochemical relevance. Used in asymmetric synthesis and chiral ligand preparation. Higher acidity (pKa ~2.5) due to the electron-withdrawing -CF₃ group .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (C3/C4) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 4,4,4-Trifluoro-3,3-dimethoxybutan-1-ol | C₆H₁₁F₃O₃ | 188.11 | -OCH₃ (C3), -CF₃ (C4) | Not Available | Pharmaceutical intermediates |

| 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol | C₅H₉F₃O | 142.12 | -CH₃ (C3), -CF₃ (C4) | Not Available | Agrochemical synthesis |

| 4-Fluoro-1-butanol | C₄H₉FO | 92.11 | -F (C4) | 132 | Fluorinated building blocks |

| 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol | C₄H₅BrF₄O | 224.98 | -Br, -F₃ (C3/C4) | Not Available | Halogenated intermediates |

| (S)-4,4,4-Trifluoro-3-hydroxybutanoic Acid | C₄H₅F₃O₃ | 158.08 | -OH (C3), -CF₃ (C4) | Not Available | Chiral synthesis |

Structural and Reactivity Insights

- Fluorination Effects: The -CF₃ group in the target compound enhances metabolic stability and lipophilicity, critical for drug design. Trifluorinated compounds exhibit higher chemical inertness compared to mono- or di-fluorinated analogs .

Methoxy vs. Methyl Substituents :

Synthetic Utility :

Biological Activity

Overview of 4,4,4-Trifluoro-3,3-dimethoxybutan-1-ol

Chemical Structure and Properties

this compound is a fluorinated alcohol with potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of trifluoromethyl groups often enhances the lipophilicity and metabolic stability of compounds, making them attractive for drug development.

The biological activity of fluorinated compounds like this compound can be attributed to their ability to interact with biological macromolecules. These interactions may include:

- Enzyme Inhibition: Fluorinated alcohols can act as competitive inhibitors for enzymes by mimicking the natural substrates. This can alter metabolic pathways and affect cellular functions.

- Receptor Binding: The compound may bind to specific receptors, influencing signal transduction pathways that regulate various physiological processes.

Pharmacological Effects

Research on similar fluorinated compounds suggests several potential pharmacological effects:

- Antimicrobial Activity: Some fluorinated alcohols exhibit antimicrobial properties due to their ability to disrupt microbial membranes or inhibit essential enzymes.

- Anticancer Properties: Fluorinated compounds have been explored for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival.

Toxicological Considerations

While fluorinated compounds can have beneficial biological activities, they may also pose toxicity risks. Key considerations include:

- Metabolic Stability: The trifluoromethyl group can enhance resistance to metabolic degradation, leading to prolonged exposure and potential accumulation in biological systems.

- Cellular Toxicity: High concentrations of fluorinated alcohols may induce oxidative stress or apoptosis in cells.

Case Studies

-

Study on Enzyme Interaction:

A study demonstrated that a similar fluorinated alcohol inhibited cytochrome P450 enzymes involved in drug metabolism. This inhibition led to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding drug-drug interactions involving such compounds. -

Anticancer Activity:

Research indicated that fluorinated derivatives showed promise in inhibiting tumor growth in vitro by inducing apoptosis in cancer cell lines. The mechanism involved modulation of signaling pathways related to cell survival and proliferation.

Data Table: Biological Activities of Fluorinated Alcohols

| Compound Name | Biological Activity | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Membrane disruption | [Source Needed] |

| Similar Fluorinated Alcohol A | Enzyme Inhibition | Competitive inhibition | [Source Needed] |

| Similar Fluorinated Alcohol B | Anticancer | Induction of apoptosis | [Source Needed] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.